2,4-dimethyl-1H-indole

説明

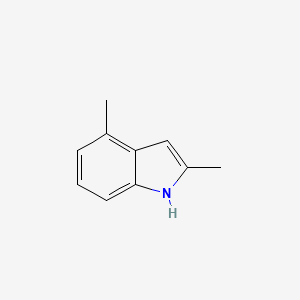

Structure

3D Structure

特性

IUPAC Name |

2,4-dimethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-7-4-3-5-10-9(7)6-8(2)11-10/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUMNVFXMLIKDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(NC2=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451166 | |

| Record name | 2,4-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10299-61-3 | |

| Record name | 2,4-Dimethyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10299-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethyl-1H-indole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032967 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 2,4 Dimethyl 1h Indole and Analogues

Classical and Named Reactions in Indole (B1671886) Synthesis

Fischer Indole Synthesis and Its Variations in Substituted Indole Preparation

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely employed methods for constructing the indole core. wikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine (B124118) and a ketone or aldehyde. rsc.orgmdpi.com For the synthesis of 2,4-dimethyl-1H-indole, the logical precursors would be (3-methylphenyl)hydrazine and acetone (B3395972).

The mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. rsc.orgyoutube.com Under acidic conditions, a nih.govnih.gov-sigmatropic rearrangement occurs, leading to the formation of a new carbon-carbon bond at the ortho position of the aromatic ring. youtube.comquimicaorganica.org Subsequent intramolecular cyclization and elimination of ammonia (B1221849) yield the final indole product. quimicaorganica.org The choice of acid catalyst, which can be a Brønsted acid like hydrochloric acid or a Lewis acid such as zinc chloride, along with the reaction temperature, significantly influences the reaction's efficiency and can lead to low yields or the formation of regioisomeric byproducts if not carefully controlled. wikipedia.orgnumberanalytics.com

Table 1: Representative Conditions for Fischer Indole Synthesis of Substituted Indoles

| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| (3-methylphenyl)hydrazine | Acetone | Polyphosphoric acid | 100-120 | Moderate | Theoretical |

| Phenylhydrazine | Cyclopentanone | DMSO/H₂O/AcOH | 110 | >95 | colab.ws |

| Arylhydrazine hydrochloride | 5-Aryldihydro-3(2H)-thiophenone | Acetic acid (Microwave) | N/A | Good | nih.gov |

Variations of the Fischer synthesis have been developed to improve yields and expand its scope. The Buchwald modification, for instance, utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, offering an alternative route to the key N-arylhydrazone intermediate. wikipedia.orgmdpi.com This approach enhances the substrate scope and provides a pathway to indoles that may be difficult to access through the classical method.

Bartoli Indole Synthesis and Other Cyclization Approaches for Indole Ring Formation

The Bartoli indole synthesis, reported by Giuseppe Bartoli in 1989, offers a powerful method for the preparation of 7-substituted indoles, a class of compounds not readily accessible via the Fischer synthesis. researchgate.netwikipedia.org The reaction involves the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene. acs.orgonlineorganicchemistrytutor.com The presence of a bulky substituent at the ortho position is crucial for the reaction's success, as it facilitates the key nih.govnih.gov-sigmatropic rearrangement. nih.govwikipedia.org

To synthesize an analogue like this compound, one would theoretically start with 1,3-dimethyl-2-nitrobenzene (B148808) and react it with vinylmagnesium bromide. The mechanism involves the initial attack of the Grignard reagent on the nitro group, followed by a rearrangement and subsequent cyclization to form the indole ring. quimicaorganica.orgwikipedia.org Typically, three equivalents of the Grignard reagent are required for the reaction to proceed to completion. nih.govacs.org

A significant modification by Dobbs expanded the utility of the Bartoli synthesis by using an ortho-bromine atom as a transient directing group, which can be removed in a subsequent step. nih.govwikipedia.org This allows for the synthesis of indoles that are unsubstituted at the 7-position. wikipedia.org The Bartoli reaction is valued for its ability to produce highly substituted indoles with substitution on both the carbocyclic and pyrrole (B145914) rings. nih.gov

Modern Catalytic Approaches to Substituted Indoles

Transition Metal-Catalyzed Syntheses (e.g., Palladium, Copper, Iridium)

Modern organic synthesis has been revolutionized by the advent of transition metal catalysis, which offers highly efficient and selective methods for bond formation. Palladium, copper, and iridium catalysts have been extensively used in the synthesis of substituted indoles.

Palladium-catalyzed methods often involve the intramolecular cyclization of suitably functionalized anilines. For example, the Larock indole synthesis, a palladium-catalyzed annulation of 2-haloanilines with alkynes, provides a versatile route to 2,3-disubstituted indoles. rsc.org The synthesis of this compound via a palladium-catalyzed approach could be envisioned starting from 2-halo-3-methylaniline and propyne. Buchwald and coworkers have also developed a palladium-catalyzed strategy that serves as an entry point to the Fischer indole synthesis by first preparing N-aryl hydrazones from aryl bromides. thermofisher.com

Copper-catalyzed reactions have also emerged as a powerful tool for indole synthesis. These methods can involve C-N bond formation followed by a cyclization cascade. For instance, the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine, can be adapted for indole synthesis. More recent developments include copper-catalyzed cross-dehydrogenative coupling (CDC) reactions, which allow for the formation of C-C bonds under oxidative conditions. wikipedia.org

Iridium-catalyzed reactions have shown promise in the C-H functionalization of indoles, particularly for borylation, which introduces a versatile handle for further derivatization. nih.govacs.orgrsc.org Iridium catalysts can also be employed in dehydrogenative condensation reactions to construct the indole core. nist.gov

Table 2: Examples of Transition Metal-Catalyzed Indole Synthesis

| Catalyst System | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/BINAP | Aryl bromide, Hydrazone | Substituted Indole | Buchwald-Hartwig amination for hydrazone synthesis | thermofisher.com |

| Pd(OAc)₂/Ag₂O | N,N-dimethyl-o-alkynylaniline, Arylsiloxane | 2,3-diaryl-N-methylindole | Cleavage of C-Si bond | rsc.org |

| CuBr₂ | Indole, N-selenophthalimide | 3-Selenylindole | Direct C3-chalcogenation | mdpi.com |

| [Ir(cod)Cl]₂ | Indole, B₂pin₂ | Borylated Indole | Regioselective C-H borylation | rsc.orgnih.gov |

C-H Functionalization Strategies for Regioselective Indole Derivatization

Direct C-H functionalization has become a highly attractive strategy in organic synthesis due to its atom and step economy. For the indole core, which possesses multiple C-H bonds with varying reactivity, achieving regioselectivity is a significant challenge. The C-3 position is the most nucleophilic and typically the most reactive site for electrophilic substitution. However, with the use of directing groups and specialized catalysts, functionalization at other positions, including C-2 and the benzenoid ring positions (C-4 to C-7), can be achieved.

To synthesize this compound through C-H functionalization, one could start with a pre-existing indole and introduce the methyl groups, or start with a substituted aniline (B41778) and build the indole ring through a C-H activation/annulation cascade. For instance, a ruthenium-catalyzed C-H allylation followed by a cyclization cascade has been developed for the synthesis of 2-methylindoles. acs.org The functionalization of the C-4 position is particularly challenging but can be achieved using a directing group strategy. nih.gov

Iridium-catalyzed C-H borylation has proven to be a powerful tool for the regioselective functionalization of indoles. nih.govrsc.orgnih.gov By installing a boryl group at a specific position, subsequent cross-coupling reactions can be used to introduce a variety of substituents, including methyl groups.

Green Chemistry Principles in Indole Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. In the context of indole synthesis, this translates to the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate many classical indole syntheses, including the Fischer indole synthesis, often leading to higher yields and cleaner reactions in shorter timeframes. nih.govorganic-chemistry.orgnih.gov The use of water or other green solvents, such as bio-glycerol-based carbon sulfonic acid, is also a key aspect of greening indole synthesis. nih.gov

The development of catalyst-free and chromatography-free methods further enhances the green credentials of a synthetic route. organic-chemistry.org For example, multicomponent reactions that form several bonds in a single operation are inherently more atom-economical and generate less waste. As the chemical industry moves towards more sustainable practices, the incorporation of green chemistry principles into the synthesis of this compound and its analogues will continue to be a major focus of research.

Microwave-Assisted Reactions in Indole Synthesis

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique in medicinal chemistry for its ability to dramatically accelerate reaction times, often leading to cleaner reactions and higher yields compared to conventional heating methods. nih.govsciforum.net The use of high-frequency electromagnetic waves provides rapid and targeted heating, which can enable reactions that are otherwise difficult or inefficient. tandfonline.comnih.gov This methodology has been successfully applied to numerous classical indole syntheses, such as the Fischer, Madelung, Bischler-Mohlau, and Batcho-Leimgruber reactions. nih.gov

The advantages of MAOS include lower energy consumption, faster reaction rates, and better control over reaction parameters. tandfonline.com For instance, a one-pot, three-component synthesis of polysubstituted indoles using Sonogashira coupling conditions was significantly accelerated by microwave irradiation. nih.gov Similarly, palladium-catalyzed intramolecular oxidative coupling to form 2-methyl-1H-indole-3-carboxylate derivatives was optimized under microwave conditions, resulting in excellent yields and high regioselectivity. mdpi.comunina.it In one study, the synthesis of N-substituted 1,2,3-triazolylmethyl indole derivatives using microwave irradiation resulted in higher yields (72–96%) and substantially shorter reaction times compared to conventional heating methods (64–94%). nih.gov

The synthesis of 4-hydroxy indole, a key pharmaceutical intermediate, has also been achieved using microwave-assisted dehydrogenative aromatization, showcasing the technology's ability to save significant time and energy. actascientific.com While many published examples focus on other substitution patterns, the principles are directly applicable to the synthesis of this compound.

Table 1: Examples of Microwave-Assisted Indole Synthesis This table presents a selection of indole synthesis reactions accelerated by microwave irradiation, illustrating the versatility of the technique.

| Indole Product Type | Reaction Type | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Polysubstituted Indoles | Sonogashira/Cacchi Process | PdCl₂(PPh₃)₂, CuI, Et₃N, CH₃CN, 90°C, 300W | 20 min | Moderate to Excellent | nih.gov |

| 2-Phenyl-1H-indole | Madelung Reaction | t-BuOK, Solvent-free, 160°C | N/A | 40% | sciforum.net |

| 2-Methyl-1H-indole-3-carboxylates | Pd-catalyzed Heterocyclization | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃, DMF, 60°C | N/A | Excellent | unina.it |

| N-substituted 1,2,3-triazolylmethyl indoles | Click Reaction | CuSO₄, Sodium Ascorbate | 10-15 min | 72-96% | nih.gov |

| 4-Hydroxy Indole | Dehydrogenative Aromatization | CuBr₂, then LiBr/Li₂CO₃ | Minutes | Good | actascientific.com |

Solvent-Free and Environmentally Benign Conditions for Indole Formation

In line with the principles of green chemistry, significant efforts have been made to develop environmentally friendly synthetic routes to indoles that minimize or eliminate the use of hazardous solvents. tandfonline.comtandfonline.com These methods reduce chemical waste, energy consumption, and often simplify product purification. tandfonline.comresearchgate.net

Solvent-free, or solid-state, reactions are a key aspect of this approach. For example, the synthesis of bis(indolyl)methanes has been achieved under solvent- and catalyst-free conditions using only visible light irradiation. tandfonline.com Another green protocol involves the Michael addition of indoles to chalcones under solvent-free conditions using a Lewis acid catalyst and microwave irradiation. tandfonline.com The Madelung indole synthesis has also been adapted to solvent-less conditions using potassium tert-butoxide as a base and microwave heating. sciforum.net

Beyond being merely solvent-free, other strategies contribute to greener synthesis. The direct C3-alkylation of indoles with alcohols, using potassium hydroxide (B78521) at high temperatures, represents an environmentally benign alternative to using hazardous alkyl halides or expensive metal catalysts. researchgate.net Similarly, a metal-free method for the synthesis of 3-chalcogenyl-indoles uses DMSO as an oxidant with catalytic molecular iodine, offering a mild and eco-friendly approach. acs.org These green methodologies are designed to replace conventional synthesis methods that often rely on toxic reagents and solvents. tandfonline.comtandfonline.com

Table 2: Examples of Environmentally Benign Indole Synthesis This table highlights various green chemistry approaches to indole synthesis, emphasizing solvent-free and catalyst-free conditions.

| Reaction Type | Conditions | Key "Green" Feature | Product Type | Reference |

|---|---|---|---|---|

| Electrophilic Substitution | Visible light (150W tungsten lamp) | Solvent- and catalyst-free | Bis(indolyl)methanes | tandfonline.com |

| Michael Addition | ZrCl₄ (15 mol%), Microwave (280W) | Solvent-free | 3-(3-oxoaryl) indoles | tandfonline.com |

| C3-Alkylation | KOH, 150°C | Solvent-free, transition-metal-free | 3-Alkylindoles | researchgate.net |

| Madelung Synthesis | t-BuOK, Microwave (1000W) | Solvent-free | Substituted Indoles | sciforum.net |

| C3-Selenylation/Sulfenylation | DMSO/I₂ (catalytic), 80-100°C | Solvent- and metal-free | 3-Chalcogenyl-indoles | acs.org |

Synthetic Routes to Dimethylated Indoles and Potential Application to this compound

The synthesis of specifically substituted indoles, such as dimethylated isomers, requires careful selection of starting materials and reaction pathways. Several classical and modern methods can be adapted to produce this compound.

The Fischer indole synthesis is a robust and widely used method that involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone. To synthesize this compound, one would react (3-methylphenyl)hydrazine with acetone. The reaction is typically catalyzed by acids like acetic acid, zinc chloride, or polyphosphoric acid.

Another powerful strategy is the Batcho-Leimgruber indole synthesis . This method allows for the preparation of various substituted indoles, including those that are not easily accessible through the Fischer synthesis. orgsyn.org The synthesis of 4-benzyloxyindole, for example, starts from 6-benzyloxy-2-nitrotoluene, which is condensed with a formamide (B127407) acetal (B89532) and then reductively cyclized. orgsyn.org A similar pathway starting from 2,4-dimethylnitrobenzene could potentially yield 4,6-dimethyl-1H-indole, illustrating the method's utility for producing specific isomers based on precursor availability.

Modern copper-catalyzed domino reactions also provide an efficient route. The reaction of 2-haloanilines with 1,3-dicarbonyl compounds, such as acetylacetone (B45752), can produce polysubstituted indoles. thieme-connect.com For the synthesis of this compound, this could involve reacting 2-halo-3-methylaniline with acetylacetone in the presence of a copper catalyst. This domino process combines intermolecular C-C bond formation with a subsequent condensation to build the indole ring in a single, atom-economical process. thieme-connect.com

Table 3: Potential Synthetic Pathways to Dimethylated Indoles This table outlines plausible synthetic routes to produce this compound and other isomers, highlighting the required precursors.

| Target Indole | Synthetic Method | Precursor 1 | Precursor 2 | Catalyst/Conditions | Reference |

|---|---|---|---|---|---|

| This compound | Fischer Synthesis | (3-Methylphenyl)hydrazine | Acetone | Acid (e.g., Acetic Acid) | jst.go.jp |

| This compound | Domino Copper-Catalysis | 2-Iodo-3-methylaniline | Acetylacetone | Cu₂O, Cs₂CO₃ | thieme-connect.com |

| 4,6-Dimethyl-1H-indole | Batcho-Leimgruber | 2,4-Dimethylnitrobenzene | DMFDMA, Pyrrolidine | Raney Nickel, Hydrazine | orgsyn.org |

| Lignin-based Indoles | C-N Coupling/Cyclization | Functionalized C2-acetals | Anilines | PTSA, MeOH/H₂O | rsc.orgrsc.org |

Development of Regioselective Synthesis for Specific Dimethylindole Isomers

Achieving regioselectivity—the control over the exact position of substitution—is a central challenge in the synthesis of complex indoles. jst.go.jp The synthesis of a specific isomer like this compound from a substituted benzene (B151609) precursor requires methods that can precisely functionalize the desired carbon atoms while leaving others untouched.

One of the most powerful modern strategies is directed C-H activation . This approach uses a functional group already present on the indole ring to direct a metal catalyst to a specific C-H bond. For example, an aldehyde group at the C3 position has been used to direct a ruthenium catalyst to functionalize the C4 position of the indole with high regioselectivity. nih.gov This strategy is significant as it provides a route to 4-substituted indoles, which are precursors to important natural products. nih.gov A similar ruthenium-catalyzed protocol has been developed for the direct diamidation of the C4 and C5 positions of 3-carbonylindoles. nih.gov

Metal-catalyzed reactions are crucial for regioselective synthesis. Silver-catalyzed selanylation of indoles shows high regioselectivity for the C3 position; however, if the C3 position is blocked, the reaction can proceed at the C2 position, demonstrating how steric and electronic factors can be manipulated to control outcomes. rsc.org Likewise, iodine-mediated sulfonylation of indoles can be highly regioselective for the C2 position. acs.org

The choice of protective groups and reaction conditions can also dictate regiochemistry. For instance, the regioselective C3 alkylation of 1H-indoles can be achieved using potassium hydroxide under solvent-free conditions, preventing the N-alkylation that can occur under other conditions. researchgate.net The development of these regioselective methods is critical for efficiently synthesizing specific isomers like this compound without the need for complex separation of isomeric mixtures. jst.go.jpnih.gov

Table 4: Strategies for Regioselective Indole Functionalization This table compares different methods for achieving regioselective substitution on the indole ring.

| Position | Method | Strategy | Catalyst/Reagent | Comments | Reference |

|---|---|---|---|---|---|

| C4 | C-H Activation | Aldehyde directing group | Ruthenium (Ru) | Mild, open-flask conditions | nih.gov |

| C4/C5 | C-H Activation | Carbonyl directing group | Ruthenium(II) | Diamidation of the benzene ring | nih.gov |

| C3 | Electrophilic Alkylation | Hydrogen Autotransfer | Potassium Hydroxide (KOH) | Solvent-free, avoids N-alkylation | researchgate.net |

| C2 | Selanylation | C3-position blocking | Silver(I) | Plancher-type rearrangement | rsc.org |

| C2 | Sulfonylation | Electrophilic Substitution | Molecular Iodine (I₂) | Mild, room temperature conditions | acs.org |

| C3 | Selanylation | Electrophilic Substitution | Silver(I) | High regioselectivity for C3 | rsc.org |

Chemical Reactivity and Reaction Mechanisms of 2,4 Dimethyl 1h Indole

Electrophilic Aromatic Substitution on Indole (B1671886) Ring Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction of indole and its derivatives, driven by the electron-rich nature of the heterocyclic ring. nih.govdalalinstitute.com The reaction involves the replacement of a hydrogen atom on the aromatic system with an electrophile. masterorganicchemistry.com

Preferred Sites of Reactivity (e.g., C3, C2, N1) and Influence of Substituents

The indole ring possesses several potential sites for electrophilic attack, with the C3 position being the most nucleophilic and generally the preferred site of reaction. This preference is attributed to the ability of the nitrogen atom to stabilize the positive charge in the resulting intermediate, known as the Wheland intermediate, without disrupting the aromaticity of the benzene (B151609) ring. ic.ac.uk

While C3 is the primary site of attack, if this position is blocked, electrophilic substitution can occur at other positions, such as the N1 or C2 positions. nih.gov N-substitution can occur, particularly if the nitrogen is deprotonated. psu.edu However, for 2,4-dimethyl-1H-indole, the C2 position is already substituted, making direct electrophilic attack at this site less likely unless a rearrangement occurs.

The reactivity of substituted indoles in electrophilic substitution reactions is summarized in the table below:

| Substituent Position | Effect on Reactivity | Preferred Site of Attack |

| Electron-donating group at C2 | Activating | C3 |

| Electron-donating group at C4 | Activating | C3 |

| Electron-withdrawing group | Deactivating | C3 (slower rate) |

| C3-position blocked | --- | N1, C2, or benzene ring |

Mechanistic Pathways of Substitution in Alkyl-Substituted Indoles

The mechanism of electrophilic aromatic substitution on alkyl-substituted indoles like this compound generally follows a two-step pathway. uci.edu First, the electrophile attacks the electron-rich indole ring, preferentially at the C3 position, to form a resonance-stabilized carbocation intermediate (the Wheland intermediate or sigma complex). ic.ac.ukuci.edu The presence of the alkyl groups, particularly the C2-methyl group, helps to stabilize this intermediate through inductive effects.

Nucleophilic Reactions and Annulation Pathways of Indoles

While electrophilic substitution is the dominant reactivity of indoles, they can also participate in nucleophilic reactions under specific conditions. The term "annulation" refers to the construction of a new ring onto an existing molecule. pkusz.edu.cn In the context of indoles, this often involves reactions that lead to the formation of fused ring systems.

Transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of substituted indoles through annulation pathways. pkusz.edu.cnresearchgate.net For instance, palladium-catalyzed annulation of 2-iodoanilines with internal alkynes provides a route to 2,3-disubstituted indoles. acs.org Another approach involves the cyclization of 2-alkynyldimethylanilines to form 2-substituted indoles. rsc.org These methods highlight the versatility of the indole scaffold in constructing complex molecular architectures.

Oxidative and Reductive Transformations of Indole Derivatives

The indole ring is susceptible to both oxidation and reduction, leading to a variety of transformed products.

Oxidative Transformations:

The oxidation of indoles can result in several different products depending on the oxidant and reaction conditions. A common transformation is the oxidative cleavage of the C2=C3 double bond, a reaction known as the Witkop oxidation, which can lead to the formation of 2-ketoacetanilide derivatives. researchgate.net

Another important oxidative transformation is the dearomatization of the indole ring. For example, the oxidative dearomative cross-dehydrogenative coupling of indoles with various carbon-hydrogen nucleophiles can produce 2,2-disubstituted indolin-3-ones. mdpi.com Similarly, copper-catalyzed oxidative dehydrogenative dearomatization of certain indole derivatives can be used to construct spirocyclic indolenines. nih.gov The presence of substituents, such as the methyl groups in this compound, can influence the outcome and selectivity of these oxidative reactions.

Reductive Transformations:

Reduction of the indole ring typically targets the pyrrole (B145914) moiety. Catalytic hydrogenation is a common method for this transformation. For instance, the reduction of certain nitro-substituted precursors can lead to the formation of the indole ring itself, as seen in the synthesis of 4-benzyloxyindole. orgsyn.org The specific conditions of the reduction will determine the extent of saturation in the resulting product.

Multi-Component Reactions (MCRs) Involving Indole Scaffolds

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. researchgate.net Indole and its derivatives are excellent substrates for MCRs, leading to the efficient synthesis of complex and structurally diverse molecules. researchgate.netnih.gov

For example, copper-catalyzed three- or four-component reactions of 2-methylindole, aromatic aldehydes, and various dienophiles can afford diverse spirotetrahydrocarbazoles. nih.govbeilstein-journals.org The indole acts as the nucleophile in these reactions, often attacking an in situ-generated electrophile. The use of substituted indoles like this compound in MCRs can lead to the generation of highly functionalized and sterically congested molecules.

Mechanistic Investigations of Indole Reactions

Understanding the mechanisms of indole reactions is crucial for controlling their outcomes and designing new synthetic methodologies. Various experimental and computational techniques are employed to elucidate these reaction pathways.

For instance, mechanistic studies on the silver-catalyzed direct selanylation of indoles, which proceeds via electrophilic substitution, have been conducted using experimental analyses and density functional theory (DFT) calculations. nih.gov These studies help to distinguish between different possible pathways, such as those involving concerted metalation-deprotonation, Ag(III) intermediates, radical species, or a classic electrophilic aromatic substitution. nih.gov

Similarly, DFT calculations have been used to investigate the mechanism of reactions between triphenylphosphine (B44618) and dimethylacetylenedicarboxylate in the presence of NH-acids like 2-indolinone, providing insights into the energy levels of the participating structures and the influence of the solvent. dergipark.org.tr Such mechanistic investigations are essential for rationalizing the observed reactivity and for the future development of more efficient and selective transformations involving the indole scaffold.

Computational Mechanistic Studies (e.g., DFT-derived pathways)

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the complex reaction mechanisms of heterocyclic compounds like indoles. scirp.orgnih.gov DFT calculations allow for the mapping of potential energy surfaces, the identification of transition states, and the determination of activation energies, thereby offering a detailed picture of reaction pathways that can be difficult to observe experimentally. scirp.orgnih.gov

While specific DFT studies exclusively on this compound are not extensively documented in publicly available literature, the principles from computational studies on related indole systems can be extrapolated. DFT calculations are frequently employed to understand the regioselectivity and energetics of various reactions involving the indole core. nih.govnih.gov For instance, in electrophilic substitution reactions, DFT can quantify the relative reactivity of different positions on the indole ring. The electron-donating nature of the methyl groups in this compound would be expected to influence the electron density across the heterocyclic system, a feature that can be precisely modeled.

A common application of DFT in indole chemistry is the investigation of cycloaddition reactions. researchgate.net These studies calculate the energy barriers for different approaches of the reacting species, helping to predict the stereochemical and regiochemical outcomes of the reaction. The insights gained from such computational models are invaluable for designing synthetic routes and understanding biological processes involving indole derivatives.

The table below summarizes key parameters that are typically calculated in DFT studies to assess chemical reactivity. These parameters, while not specific to a published study on this compound, represent the data that would be generated in such a computational analysis.

| Parameter | Description | Relevance to Reactivity |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap generally indicates higher reactivity, as less energy is required to excite an electron to a higher energy state. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electron density, indicating regions of positive and negative electrostatic potential. scirp.org | Red regions (negative potential) are susceptible to electrophilic attack, while blue regions (positive potential) are prone to nucleophilic attack. scirp.org |

| Frontier Molecular Orbitals (FMO) | The HOMO and LUMO orbitals, which are the primary orbitals involved in chemical reactions. | The shape and location of these orbitals determine how a molecule will interact with other reactants. |

| Calculated Activation Energies (ΔG‡) | The energy barrier that must be overcome for a reaction to proceed. | Lower activation energies indicate faster reaction rates. |

Radical and Rearrangement Mechanisms in Indole Chemistry

Radical and rearrangement reactions are fundamental to the synthesis and chemical transformations of indoles. wikipedia.org These mechanisms often feature complex bond-breaking and bond-forming events, leading to the construction of the core indole scaffold or its further functionalization.

Rearrangement Mechanisms:

A quintessential example of a rearrangement reaction in indole chemistry is the Fischer indole synthesis , a robust method for preparing a wide variety of indole derivatives, including this compound. byjus.comjk-sci.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which itself is formed from the condensation of an arylhydrazine with an aldehyde or a ketone. nih.govresearchgate.net

The synthesis of this compound via this method would typically start from (3-methylphenyl)hydrazine and acetone (B3395972). The mechanism proceeds through several key steps, including a crucial jk-sci.comjk-sci.com-sigmatropic rearrangement: byjus.comjk-sci.com

Formation of Phenylhydrazone: (3-Methylphenyl)hydrazine reacts with acetone to form the corresponding phenylhydrazone.

Tautomerization: The phenylhydrazone tautomerizes to an enamine intermediate under acidic conditions. nih.gov

jk-sci.comjk-sci.com-Sigmatropic Rearrangement: This is the core rearrangement step. The protonated enamine undergoes a concerted pericyclic reaction where the N-N bond is cleaved, and a new C-C bond is formed at the ortho position of the aromatic ring. byjus.comresearchgate.net

Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon to form the five-membered ring.

Elimination of Ammonia (B1221849): The final step involves the elimination of an ammonia molecule to yield the stable, aromatic this compound. byjus.comjk-sci.com

Another relevant rearrangement is the Gassman indole synthesis , which proceeds via a jk-sci.comnih.gov-sigmatropic rearrangement of a sulfonium (B1226848) ylide. uchicago.edu This method has been used to synthesize substituted indoles, and in one reported instance, 2,4-dimethyl-7-chloroindole was synthesized from 2-chloro-5-methylaniline, highlighting the utility of rearrangement reactions in accessing complex indole structures. uchicago.edu

Radical Mechanisms:

Radical reactions offer alternative pathways for the synthesis and functionalization of indoles. These reactions typically involve intermediates with unpaired electrons and are often initiated by radical initiators like azobisisobutyronitrile (AIBN) or by photolysis. nih.gov Radical cyclizations, in particular, are a powerful tool for constructing fused ring systems. wikipedia.org

While specific radical-initiated cyclizations to form this compound are not commonly reported, radical reactions are employed in the manipulation of related indole structures. For example, a radical reduction was used as a key step in the synthesis of 2,4-dimethylindole from 2,4-dimethyl-7-bromoindole. youtube.com This demonstrates the application of radical chemistry in the broader synthetic context of dimethylindoles.

The general steps in a radical chain reaction include:

Initiation: Formation of a radical species.

Propagation: The radical reacts with a neutral molecule to form a new radical.

Termination: Two radicals combine to form a stable, non-radical product.

The table below outlines the key stages of the Fischer indole synthesis as a prime example of a rearrangement reaction.

| Stage | Intermediate(s) | Key Transformation |

| 1. Hydrazone Formation | Phenylhydrazine (B124118), Ketone/Aldehyde | Condensation reaction to form a phenylhydrazone. |

| 2. Tautomerization | Phenylhydrazone, Enehydrazine | Isomerization to the reactive enehydrazine tautomer. nih.gov |

| 3. jk-sci.comjk-sci.com-Sigmatropic Rearrangement | Enehydrazine, Di-imine | Concerted bond reorganization to form a new C-C bond. byjus.comjk-sci.com |

| 4. Cyclization & Aromatization | Aminoindoline intermediate | Intramolecular ring closure and subsequent rearomatization. |

| 5. Elimination | Protonated aminoindoline | Elimination of ammonia to form the final indole product. byjus.com |

Advanced Spectroscopic Characterization Methodologies for 2,4 Dimethyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. Analysis of the proton (¹H) and carbon-13 (¹³C) spectra, along with two-dimensional (2D) correlation experiments, allows for the unambiguous assignment of all atoms within the 2,4-dimethyl-1H-indole molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-H proton, and the two methyl groups. The chemical shifts (δ) are influenced by the electron-donating nature of the methyl groups and the aromaticity of the indole (B1671886) ring. The predicted signals, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), are described below. nih.gov

The spectrum would feature a broad singlet for the N-H proton (H1), typically in the range of δ 7.5-8.5 ppm. The proton on the pyrrole (B145914) ring (H3) is expected to appear as a singlet or a finely split multiplet around δ 6.2-6.5 ppm. The protons on the benzene (B151609) ring (H5, H6, H7) will show characteristic splitting patterns. H7, being adjacent to the nitrogen-bearing carbon, would be the most downfield of the three, likely appearing as a doublet. H5, ortho to the C4-methyl group, would be upfield and also appear as a doublet. H6 would be a triplet, being coupled to both H5 and H7. The two methyl groups will appear as sharp singlets in the upfield region, with the C2-methyl resonating around δ 2.3-2.5 ppm and the C4-methyl at a similar position.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N-H (H1) | 7.5 - 8.5 | broad singlet (br s) | - |

| H3 | 6.2 - 6.5 | singlet (s) | - |

| H5 | 6.8 - 7.0 | doublet (d) | ~7.0 - 8.0 |

| H6 | 6.9 - 7.1 | triplet (t) | ~7.0 - 8.0 |

| H7 | 7.0 - 7.2 | doublet (d) | ~7.0 - 8.0 |

| C2-CH₃ | 2.3 - 2.5 | singlet (s) | - |

| C4-CH₃ | 2.3 - 2.5 | singlet (s) | - |

Note: Predicted values are based on general indole spectra and substituent effects. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure. The chemical shifts are influenced by hybridization and the electronic environment.

The quaternary carbons C2, C4, C3a, and C7a will show characteristic shifts. C2, bonded to nitrogen and a methyl group, is expected around δ 135-138 ppm. C4, bonded to a methyl group, will be in a similar region. The bridgehead carbons, C3a and C7a, are predicted to appear around δ 128-130 ppm and δ 135-137 ppm, respectively. The CH carbons of the benzene ring (C5, C6, C7) will resonate in the typical aromatic region of δ 110-125 ppm. The C3 carbon, part of the electron-rich pyrrole ring, is expected to be significantly upfield, around δ 100-105 ppm. The two methyl carbons will appear at the most upfield region of the spectrum, typically between δ 10-20 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 135 - 138 |

| C3 | 100 - 105 |

| C3a | 128 - 130 |

| C4 | 130 - 133 |

| C5 | 120 - 123 |

| C6 | 121 - 124 |

| C7 | 110 - 113 |

| C7a | 135 - 137 |

| C2-C H₃ | 12 - 15 |

| C4-C H₃ | 18 - 21 |

Note: Predicted values are based on general indole spectra and substituent effects. Actual experimental values may vary.

To confirm the assignments from 1D NMR and fully elucidate the structure, several 2D NMR experiments are employed. unlp.edu.ar

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show cross-peaks connecting H6 with both H5 and H7, confirming their adjacency on the benzene ring. The absence of correlations from the methyl protons and the H3 proton would confirm they are singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). unlp.edu.ar It is crucial for assigning the carbon signals. An HSQC spectrum would show cross-peaks between H3 and C3; H5 and C5; H6 and C6; H7 and C7; and the protons of each methyl group with their respective methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is vital for piecing together the molecular framework. unlp.edu.ar For instance, the protons of the C2-methyl group would show correlations to C2 and C3. The protons of the C4-methyl group would show correlations to C3a, C4, and C5. The N-H proton would likely show correlations to C2, C3, C7a, and C3a, confirming the connectivity around the pyrrole ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a characteristic fingerprint. IR and Raman spectroscopy are complementary techniques; vibrations that cause a change in dipole moment are IR-active, while those that cause a change in polarizability are Raman-active. nih.gov

The vibrational spectrum of this compound is characterized by modes arising from the indole ring and the methyl substituents. unlp.edu.ar

N-H Stretch: A prominent and sharp absorption band is expected in the IR spectrum between 3400-3500 cm⁻¹ corresponding to the N-H stretching vibration. This band is typically strong in the IR spectrum due to the polarity of the N-H bond.

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹). Aliphatic C-H stretching from the two methyl groups will appear just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹).

C=C Aromatic Stretches: The stretching vibrations of the carbon-carbon double bonds within the aromatic and pyrrole rings typically appear in the 1450-1620 cm⁻¹ region. These are often strong in the Raman spectrum. docbrown.info

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds and bending modes for the methyl C-H bonds occur in the fingerprint region (below 1500 cm⁻¹).

C-N Stretch: The C-N stretching vibration is expected in the 1200-1350 cm⁻¹ region.

Table 3: Predicted Vibrational Mode Assignments for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| N-H Stretch | 3400 - 3500 | Strong | Medium |

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 2970 | Medium-Strong | Medium |

| C=C Ring Stretch | 1450 - 1620 | Medium-Strong | Strong |

| CH₃ Bending | 1370 - 1470 | Medium | Medium |

| C-N Stretch | 1200 - 1350 | Medium | Weak |

| C-H Out-of-Plane Bend | 700 - 900 | Strong | Weak |

Note: These are general expected ranges and intensities. Experimental values depend on the physical state of the sample and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule upon ionization. For this compound (C₁₀H₁₁N), the exact mass is 145.0891 Da. bldpharm.com

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation.

Molecular Ion Peak ([M]⁺˙): A strong molecular ion peak is expected at a mass-to-charge ratio (m/z) of 145. The presence of one nitrogen atom means the nominal molecular weight is an odd number, consistent with the Nitrogen Rule.

Base Peak ([M-15]⁺): The most common fragmentation pathway for methylated indoles is the loss of a methyl radical (•CH₃) to form a stable cation. The loss of the C2-methyl group would result in the formation of a highly resonance-stabilized quinolinium-like cation at m/z 130. This [M-15]⁺ fragment is expected to be the base peak (the most intense peak) in the spectrum.

Other Fragments: Another characteristic fragmentation for the indole nucleus is the loss of hydrogen cyanide (HCN, 27 Da). This could occur from the molecular ion to give a fragment at m/z 118 ([M-27]⁺) or from the [M-15]⁺ fragment to give an ion at m/z 103. Further fragmentation of the benzene ring portion can also occur, leading to smaller fragments.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Ion/Fragment | Fragmentation Pathway |

| 145 | [C₁₀H₁₁N]⁺˙ | Molecular Ion (M⁺˙) |

| 130 | [C₉H₈N]⁺ | [M - •CH₃]⁺ (Loss of a methyl radical) |

| 118 | [C₉H₉]⁺ | [M - HCN]⁺˙ (Loss of hydrogen cyanide) |

| 103 | [C₈H₅]⁺ | [M - •CH₃ - HCN]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for characterizing the electronic structure of chromophores like this compound. The indole ring system possesses two low-lying singlet excited states, denoted as ¹Lₐ and ¹Lₑ, which arise from π → π* transitions. nih.gov The absorption spectrum of indole derivatives is characterized by the superposition of these two electronic transitions, which are sensitive to the nature and position of substituents on the heterocyclic ring. nih.govchemrxiv.org

The photophysics of the indole chromophore is complex due to the close energy levels of the ¹Lₐ and ¹Lₑ states. nih.gov In nonpolar solvents, the absorption band around 280-290 nm is typically attributed to the ¹Lₑ transition, which often displays a distinct vibronic structure. The ¹Lₐ transition is generally more sensitive to the environment and has a higher dipole moment. nih.gov Its absorption band is often broad, featureless, and located at a slightly shorter wavelength than ¹Lₑ in the gas phase or nonpolar solvents. nih.gov

Substitution on the indole ring significantly influences the energies of these transitions. Methyl groups, being electron-donating, generally cause a bathochromic (red) shift in the absorption maxima of both the ¹Lₐ and ¹Lₑ bands. core.ac.uk Specifically, methylation on the pyrrole ring, as in this compound, tends to alter the energies of the ¹Lₐ and ¹Lₑ transitions in a related manner. nih.gov The position of the substituent is crucial; for instance, substitution at the 4-position has been noted to have a significant effect on the electronic transition dipole moments of the indole chromophore. nih.gov Studies on various methyl-substituted indoles show that the absorption maxima are sensitive to solvent polarity, typically exhibiting a red shift in more polar solvents due to the stabilization of the excited state. rsc.org

The UV-Vis absorption characteristics for indole and its methyl-substituted derivatives are influenced by the electronic effects of the substituents. While specific high-resolution spectral data for this compound is not extensively published, the expected absorption maxima can be inferred from related compounds. The table below presents typical absorption data for indole and a related dimethyl-substituted indole in a common organic solvent.

Data for 3,5-Dimethylindole is representative of dimethyl-substituted indoles. Specific molar absorptivity values can vary.

X-ray Diffraction Studies for Solid-State Structure Elucidation of Indole Analogues

X-ray diffraction (XRD) on single crystals is the definitive method for elucidating the three-dimensional solid-state structure of molecules, providing precise information on bond lengths, bond angles, and intermolecular interactions. For indole analogues, XRD studies reveal the planarity of the fused ring system and the conformation of its substituents, which are crucial for understanding their chemical and biological activities. researchgate.net

The table below summarizes representative crystallographic data for an indole analogue, illustrating the type of information obtained from a single-crystal XRD experiment.

This data for 1H-Indole-2-methanol is presented as a representative example of crystallographic data for an indole analogue.

Compound Index

Computational Chemistry and Theoretical Modeling of 2,4 Dimethyl 1h Indole

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,4-dimethyl-1H-indole, DFT calculations, particularly using the B3LYP functional with various basis sets (e.g., 6-311G(d,p)), are employed to determine its optimized geometry, including bond lengths, bond angles, and torsion angles. dntb.gov.uanih.gov These calculations are fundamental for understanding the molecule's stability and conformational preferences.

Theoretical calculations have been shown to correlate well with experimental data, such as those obtained from X-ray crystallography, providing confidence in the predicted molecular structures. dntb.gov.ua Beyond structural parameters, DFT is also used to compute various electronic properties that dictate the molecule's reactivity and spectroscopic behavior. researchgate.net

Table 1: Theoretical and Experimental Structural Parameters

No specific experimental data for this compound was found in the search results. The table below is a representative example of how such data would be presented.

| Parameter | Calculated (B3LYP/6-311G(d,p)) | Experimental (X-ray) |

|---|---|---|

| Bond Lengths (Å) | ||

| N1-C2 | Data not available | Data not available |

| C2-C3 | Data not available | Data not available |

| C3-C3a | Data not available | Data not available |

| **Bond Angles (°) ** | ||

| C2-N1-C7a | Data not available | Data not available |

| N1-C2-C3 | Data not available | Data not available |

| **Torsion Angles (°) ** |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability, chemical hardness, and optical properties. researchgate.netresearchgate.net

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This gap can be correlated with the molecule's electronic charge transfer properties and its potential as a component in various materials. nih.gov For indole (B1671886) derivatives, the distribution of HOMO and LUMO orbitals can pinpoint the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks. wuxibiology.com

Table 2: Frontier Molecular Orbital Energies and Related Properties

Specific FMO data for this compound is not available. This table illustrates typical parameters calculated.

| Parameter | Value (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

| Ionization Potential (I) | Data not available |

| Electron Affinity (A) | Data not available |

| Global Hardness (η) | Data not available |

| Global Softness (S) | Data not available |

| Electronegativity (χ) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive behavior. numberanalytics.com The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded. Red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. Green and yellow regions correspond to intermediate potential. researchgate.net For indole derivatives, the MEP can identify the most likely sites for protonation and other electrophilic or nucleophilic interactions. researchgate.net

Fukui functions provide a more quantitative measure of the reactivity of different sites within a molecule. researchgate.netscm.com By analyzing the change in electron density at each atomic site upon the addition or removal of an electron, the Fukui function can distinguish between sites prone to nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). scm.com This analysis complements MEP mapping by providing a numerical basis for predicting regioselectivity in chemical reactions.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals, such as bonds and lone pairs, which aligns well with the intuitive Lewis structure concept. uni-muenchen.dewikipedia.orgwisc.edu For this compound, NBO analysis can quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs.

Electron Localization Function (ELF) and Local Orbital Localizer (LOL) Studies for Electron Distribution

The Electron Localization Function (ELF) is a tool used to visualize and analyze the electron localization in a molecule, providing a clear picture of chemical bonding and electron pairs. wikipedia.orgaps.org ELF analysis can distinguish between core electrons, valence electrons, covalent bonds, and lone pairs in a chemically intuitive manner. wikipedia.org For this compound, an ELF analysis would reveal the nature of the C-C and C-N bonds within the indole ring and the localization of the nitrogen lone pair.

The Local Orbital Localizer (LOL) is another function used to analyze electron localization, often in conjunction with ELF. While no specific ELF or LOL studies were found for this compound, these methods would be valuable in understanding the electronic structure and bonding in detail.

Molecular Dynamics Simulations (MDS) for Conformational Behavior and Stability

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, including their conformational changes and stability. mdpi.com By simulating the atomic motions over time, MD can explore the accessible conformations of this compound and the energy barriers between them. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Indoles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.govnih.gov For substituted indoles, QSAR models are developed to predict their activity for various applications, such as their potential as antioxidants or enzyme inhibitors. mdpi.comnih.gov

These models are built by calculating a set of molecular descriptors (physicochemical, electronic, and steric properties) for a series of indole derivatives with known activities. Statistical methods are then used to create a model that can predict the activity of new, untested compounds. researchgate.netyoutube.com While a specific QSAR model for this compound was not found, the principles of QSAR are widely applied to the broader class of substituted indoles to guide the design of new molecules with desired properties. mdpi.comnih.govnih.gov

Applications in Advanced Materials Science and Other Fields

Indole (B1671886) Derivatives in Functional Materials

Indole-based compounds are increasingly being investigated for their utility in the development of functional materials. The inherent electronic and photophysical properties of the indole ring system make it a valuable building block for organic electronics. While specific research on the direct application of 2,4-dimethyl-1H-indole in functional polymers is not extensively documented, the synthesis of poly(N-arylene diindolylmethane)s (PMDINs) showcases the potential of the indole moiety. rsc.org These polymers, synthesized through a catalyst-free nucleophilic substitution polycondensation, exhibit high molecular weights and good thermal stability. rsc.org

The introduction of methyl groups at the 2 and 4 positions of the indole ring in this compound would be expected to influence the electronic properties of any resulting polymers. Methyl groups are electron-donating, which could enhance the electron-rich nature of the indole core, potentially lowering the oxidation potential and tuning the HOMO-LUMO energy gap of the material. This could be advantageous in applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). For instance, some indole-based polymers exhibit strong solid-state fluorescence, a property that could be modulated by the substitution pattern on the indole ring. rsc.org The electrochemical activity of indole rings, which allows for cross-linking, is another key feature that could be influenced by the methyl substituents in this compound. rsc.org

Chemosensors Based on Indole Structures

The development of chemosensors for the detection of various ions and molecules is a critical area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. rsc.org Indole derivatives have emerged as a versatile class of compounds for the design of fluorescent and colorimetric chemosensors. sjp.ac.lkmdpi.com Their electron-rich π-system can lead to significant changes in their photophysical properties upon interaction with analytes. sjp.ac.lk

Indole-based chemosensors can operate through various mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT). The binding of a metal ion or an anion to a receptor site on the indole-based sensor can trigger a change in fluorescence intensity ("turn-on" or "turn-off") or a shift in the absorption or emission wavelength, often resulting in a visible color change. spectroscopyonline.com For example, indole-based sensors have been successfully designed for the detection of a wide range of metal ions, including Cu²⁺, Zn²⁺, Al³⁺, and Hg²⁺, as well as anions like F⁻ and CN⁻. sjp.ac.lkmdpi.comspectroscopyonline.com

While specific chemosensors based on the this compound core are not prominent in the literature, the fundamental principles suggest its potential utility. The methyl groups at the 2 and 4 positions would likely enhance the electron density of the indole ring, which could, in turn, influence the binding affinity and selectivity towards certain analytes. The steric bulk of the methyl groups could also play a role in creating a specific binding pocket, potentially leading to higher selectivity for a target ion.

Table 1: Examples of Indole-Based Chemosensors and their Properties

| Sensor Type | Analyte | Sensing Mechanism | Detection Limit | Reference |

| Fluorescent | Zn²⁺ | Fluorescence turn-on | 0.41 µM | mdpi.com |

| Colorimetric & Fluorescent | Cu²⁺ | Color change & Fluorescence quenching | 8.93 x 10⁻⁸ M | sjp.ac.lk |

| Colorimetric & Fluorescent | Al³⁺ | Color change & Fluorescence enhancement | 0.45 µM | rsc.org |

| Fluorescent | F⁻ | Fluorescence enhancement | 3.2 nM | spectroscopyonline.com |

This table presents data for various indole derivatives to illustrate the general capabilities of the indole scaffold in chemosensing, not specifically for this compound.

Role of Indole Derivatives in Agrochemicals

Indole derivatives are of significant interest in the field of agrochemicals due to their diverse biological activities. mdpi.com The indole scaffold is present in natural plant hormones like indole-3-acetic acid (IAA), which regulates various aspects of plant growth and development. This has inspired the synthesis of numerous indole derivatives with potential applications as herbicides, fungicides, and insecticides.

Environmental and Atmospheric Chemistry of Indole Compounds

Indole and its derivatives are released into the environment from both natural and anthropogenic sources, including vegetation, biomass burning, and industrial processes. copernicus.org Their fate in the atmosphere is of considerable interest due to their potential to contribute to the formation of secondary organic aerosols (SOA) and influence air quality. copernicus.orgau.dk

The atmospheric oxidation of indole is primarily initiated by reactions with hydroxyl radicals (•OH) and chlorine atoms (•Cl). copernicus.orgau.dk These reactions can proceed via addition to the aromatic ring or by hydrogen abstraction. copernicus.org The resulting radical intermediates react further with molecular oxygen to form peroxy radicals, which can then participate in a complex series of reactions to form various oxidation products, including organonitrates and hydroperoxides. copernicus.orgau.dk Notably, the oxidation of indole has been shown to produce N-(2-formylphenyl)formamide. copernicus.org

For alkylated indoles, such as this compound, the presence of methyl groups would likely influence the reaction kinetics and the specific products formed. The electron-donating nature of the methyl groups could increase the rate of reaction with atmospheric oxidants. The position of the methyl groups will also direct the site of initial attack by radicals and influence the subsequent degradation pathways. While the detailed atmospheric chemistry of this compound has not been specifically elucidated, it is expected to follow similar initial steps to the parent indole, leading to the formation of a variety of oxygenated products and contributing to SOA formation.

In soil and water, the degradation of indole compounds can occur through microbial action. Bacteria capable of degrading indole have been isolated, and they typically employ hydroxylation pathways to cleave the indole ring. nih.gov The presence and position of methyl groups on the indole ring can affect the rate and pathway of microbial degradation. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-dimethyl-1H-indole, and how can their efficiency be validated experimentally?

- Methodological Answer : Common synthetic approaches include:

- Pd/Rh-mediated cross-coupling : Utilize indole precursors and methylating agents under catalytic conditions .

- Electrophilic substitution : Modify pre-functionalized indoles with methyl groups at positions 2 and 4 .

- Validation involves NMR spectroscopy (to confirm substitution patterns) and HPLC purity analysis (>98% purity as a benchmark) . X-ray crystallography (e.g., SHELXL refinement) can resolve structural ambiguities .

Q. How can researchers distinguish this compound from its structural analogs using spectroscopic techniques?

- Methodological Answer :

- 1H NMR : Look for characteristic doublets (δ 6.8–7.2 ppm for aromatic protons) and singlet peaks for methyl groups (δ 2.1–2.5 ppm).

- Mass spectrometry : Molecular ion peaks at m/z 159 (C10H11N) and fragmentation patterns differentiate regioisomers .

- X-ray crystallography : Resolve spatial arrangements of methyl groups (e.g., non-classical H-bonding interactions in indole derivatives ).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods to prevent inhalation (H333 hazard) and nitrile gloves to avoid dermal contact (H313) .

- Store waste separately in labeled containers for professional disposal (prevents environmental contamination) .

- Emergency procedures: Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

- Methodological Answer :

- Cross-validation : Compare experimental NMR shifts with computational predictions (DFT calculations).

- Crystallographic refinement : Use SHELXL to resolve torsional angles and confirm methyl group positions .

- Dynamic effects : Account for temperature-dependent conformational changes (e.g., 100 K vs. room-temperature crystallography) .

Q. What strategies optimize the regioselective synthesis of this compound in complex reaction matrices?

- Methodological Answer :

- Catalyst screening : Test Pd(0)/Rh(I) catalysts with varying ligands (e.g., phosphines) to control methylation sites .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at the 4-position .

- Kinetic vs. thermodynamic control : Monitor reaction progress via TLC/GC-MS to isolate intermediates .

Q. How can structure-activity relationship (SAR) studies for this compound be designed to evaluate biological activity?

- Methodological Answer :

- Variable modification : Synthesize analogs with substituents at positions 1, 3, or 5 to assess steric/electronic effects .

- In vitro assays : Pair synthetic derivatives with enzymatic targets (e.g., kinase inhibition assays) and correlate activity with logP values .

- Data triangulation : Combine crystallography (binding modes), NMR (solubility), and in silico docking (Autodock Vina) .

Q. What methodologies address low yields in large-scale syntheses of this compound?

- Methodological Answer :

- Flow chemistry : Improve heat/mass transfer for exothermic methylation steps .

- Catalyst recycling : Use immobilized Pd nanoparticles to reduce metal leaching .

- Process optimization : Apply design-of-experiments (DoE) to identify critical factors (temperature, stoichiometry) .

Data Analysis & Reporting

Q. How should researchers document synthetic procedures and analytical data to ensure reproducibility?

- Methodological Answer :

- Raw data inclusion : Provide NMR spectra (integration values), HPLC chromatograms (retention times), and crystallographic CIF files in appendices .

- Uncertainty analysis : Report standard deviations for yield measurements and R-factor values for X-ray refinements (e.g., R = 0.065 for high-resolution structures ).

- FAIR principles : Archive data in repositories like Zenodo with unique DOIs .

Q. What statistical tools are appropriate for analyzing biological activity data from this compound derivatives?

- Methodological Answer :

- Dose-response curves : Use GraphPad Prism for IC50/EC50 calculations (non-linear regression models) .

- Multivariate analysis : Apply PCA or PLS to correlate structural descriptors (e.g., Hammett constants) with bioactivity .

- Error propagation : Include confidence intervals for IC50 values derived from triplicate experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。